molecular formula C14H18O3 B14834694 2-Tert-butyl-6-cyclopropoxybenzoic acid

2-Tert-butyl-6-cyclopropoxybenzoic acid

Cat. No.: B14834694
M. Wt: 234.29 g/mol
InChI Key: PXPSGADMVMGWNE-UHFFFAOYSA-N
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Description

2-Tert-butyl-6-cyclopropoxybenzoic acid is a synthetic benzoic acid derivative characterized by a tert-butyl group at the 2-position and a cyclopropoxy substituent at the 6-position of the aromatic ring. This compound is hypothesized to exhibit antioxidant or enzyme-modulating properties due to structural similarities to other substituted benzoic acids, such as butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA), which are known inhibitors of carcinogen activation .

Properties

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

2-tert-butyl-6-cyclopropyloxybenzoic acid

InChI

InChI=1S/C14H18O3/c1-14(2,3)10-5-4-6-11(12(10)13(15)16)17-9-7-8-9/h4-6,9H,7-8H2,1-3H3,(H,15,16)

InChI Key

PXPSGADMVMGWNE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(=CC=C1)OC2CC2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butyl-6-cyclopropoxybenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with a benzoic acid derivative.

    Substitution Reactions: The tert-butyl group is introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Cyclopropoxy Group Introduction: The cyclopropoxy group is introduced through a nucleophilic substitution reaction using cyclopropyl alcohol and a suitable base.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of efficient catalysts to facilitate the reactions.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

2-Tert-butyl-6-cyclopropoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-6-cyclopropoxybenzoic acid involves its interaction with specific molecular targets. The tert-butyl and cyclopropoxy groups may influence the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity: The tert-butyl groups in BHT and this compound enhance lipophilicity (higher LogP) compared to non-bulky analogs. However, the carboxylic acid group in the latter reduces LogP relative to BHT, which lacks ionizable groups.
  • Reactivity : The cyclopropoxy group’s ring strain may increase electrophilicity, contrasting with BHA’s stable methoxy group.

Antioxidant and Carcinogen-Inhibiting Effects

  • BHT and BHA: These compounds inhibit tumor initiation by polycyclic hydrocarbons (e.g., benzo(a)pyrene) via indirect mechanisms, such as blocking metabolic activation to DNA-binding epoxides .
  • This compound : The carboxylic acid group may alter bioavailability compared to BHT/BHA, reducing membrane permeability but enabling conjugation (e.g., glucuronidation) for faster excretion. The cyclopropoxy group’s reactivity could interfere with epoxide formation, akin to BHT’s inhibition of hydrocarbon-DNA binding .

Metabolic Stability

  • BHT/BHA : High lipophilicity leads to tissue accumulation, raising toxicity concerns.

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